N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation reaction between cyclohexyl isothiocyanate and 2-(1-(quinolin-2-yl)ethylidene)hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the hydrazinecarbothioamide moiety.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Hydrazinecarbothioamide Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its combination of a quinoline ring with a hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C18H22N4S/c1-13(16-12-11-14-7-5-6-10-17(14)20-16)21-22-18(23)19-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9H2,1H3,(H2,19,22,23)/b21-13+ |
InChI Key |
BLRCHULUKCXZGV-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1CCCCC1)/C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=S)NC1CCCCC1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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